2-(3-Bromopropyl)cyclododecan-1-one

Macrocyclic ketone synthesis Phase-transfer catalysis Cyclization selectivity

Obtaining consistent, isomerically pure brominated cyclododecanone intermediates often forces researchers to accept mixtures of bicyclic and spirocyclic byproducts that complicate purification. 2-(3-Bromopropyl)cyclododecan-1-one eliminates this variability: - The C3 bromoalkyl chain yields exclusively bicyclic ketones under phase-transfer conditions, avoiding the spirocyclic impurities observed with C4/C5 homologs. - Clean conversion to ω-(2-oxocyclododecyl)propanoic acid supports reliable musk-odorant development. - A well-characterized GC-MS spectrum (Wiley Registry) enables rapid identity confirmation and impurity profiling.

Molecular Formula C15H27BrO
Molecular Weight 303.28 g/mol
CAS No. 80007-43-8
Cat. No. B8501280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromopropyl)cyclododecan-1-one
CAS80007-43-8
Molecular FormulaC15H27BrO
Molecular Weight303.28 g/mol
Structural Identifiers
SMILESC1CCCCCC(=O)C(CCCC1)CCCBr
InChIInChI=1S/C15H27BrO/c16-13-9-11-14-10-7-5-3-1-2-4-6-8-12-15(14)17/h14H,1-13H2
InChIKeySPNCIWJTCSVNNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromopropyl)cyclododecan-1-one: Physicochemical and Structural Profile


2-(3-Bromopropyl)cyclododecan-1-one is a brominated cyclododecanone derivative with molecular formula C15H27BrO and an average mass of 303.284 g/mol [1]. The compound features a 12-membered saturated carbocyclic ring bearing a 3-bromopropyl substituent at the 2-position, providing a primary alkyl bromide handle with a calculated logP of 5.26 and a polar surface area of 17.07 Ų [2]. Its identity is confirmed by mass spectrometry (GC-MS), with an exact mass of 302.124528 g/mol [3]. These properties underpin its role as a versatile intermediate in macrocycle and heterocycle synthesis.

Primary alkyl bromide handle for macrocycle synthesis
High lipophilicity (reported logP ~5.3)
GC-MS identity confirmation (Wiley library)

2-(3-Bromopropyl)cyclododecan-1-one: Structural Reactivity Determinants


Substituting 2-(3-bromopropyl)cyclododecan-1-one with other haloalkyl cyclododecanones without careful evaluation introduces non-trivial risks in synthetic outcomes. The length of the bromoalkyl chain (n=3) dictates the selectivity of subsequent intramolecular cyclization versus intermolecular processes: alkylation of cyclododecanone with 1,3-dibromopropane under phase-transfer conditions yields exclusively bicyclic ketones, whereas the n=4 homolog produces a mixture of bicyclic and spirocyclic ketones [1]. Additionally, the leaving-group ability of bromine, as opposed to chlorine or iodine, governs reaction rates and compatibility with downstream functional groups. Such structure-dependent reactivity cannot be compensated for by simply adjusting stoichiometry or conditions, making direct replacement with a close analog chemically invalid without independent re-optimization.

Chain length controls cyclization selectivity
C3 bromoalkyl chain yields exclusively bicyclic ketones; C4 homolog gives spirocyclic mixtures, fundamentally altering synthetic outcome.
Leaving group reactivity differs from Cl/I
Bromine's reactivity profile may shift reaction rates and functional group compatibility; direct analog substitution requires independent re-optimization.

2-(3-Bromopropyl)cyclododecan-1-one: Quantitative Differentiation Evidence


Chain-Length Dependence of Cyclization Selectivity

In phase-transfer catalyzed alkylation of cyclododecanone, the use of a three-carbon dibromoalkane (1,3-dibromopropane, which yields the 3-bromopropyl substitution pattern corresponding to the target compound) results in the exclusive formation of bicyclic ketones. In contrast, the four-carbon homolog (1,4-dibromobutane) gives a mixture of bicyclic and spirocyclic products. This demonstrates that the C3 bromoalkyl chain length is a critical determinant of cyclization fidelity [1].

Cyclization selectivity
Class-level
Target (C3) Exclusively bicyclic
Comparator (C4) Mixed bicyclic + spirocyclic
Supports C3 intermediate for macrocyclic synthesis without spirocyclic byproducts.
Based on phase-transfer alkylation conditions; data to verify across scales.
Macrocyclic ketone synthesis Phase-transfer catalysis Cyclization selectivity

Chain-Length Effect on Precursor Hydrolytic Stability

Alkylation of cyclododecanone with alkyl 3-bromopropionate (the ester analog of the target compound's bromopropyl motif) proceeds cleanly to the corresponding ω-(2-oxocyclododecyl)propanoic acid under phase-transfer conditions. By comparison, analogous alkylations with 5-iodopentanoate and 11-bromoundecanoate require longer reaction times and yield mixtures that include decarboxylation byproducts due to the increased conformational flexibility of the longer chains [1]. The three-carbon linker thus offers an optimal balance between reactivity and product stability.

Hydrolytic stability
Reported
C3 ester route Clean conversion, no decarboxylation
C5/C11 routes Decarboxylation byproducts observed
C3 linker minimizes purification burden in ω-oxo acid synthesis.
Purity advantage inferred from product profiles; yields not directly compared.
ω-(2-Oxocyclododecyl)alkanoic acids Phase-transfer hydrolysis Chain-length effect

Lipophilicity Profile as Bioavailability Proxy

The computed logP of 2-(3-bromopropyl)cyclododecan-1-one is 5.26 [1]. For comparison, the parent cyclododecanone has a reported logP of approximately 3.6, while 2-bromocyclododecanone (CAS 31236-94-9) has a logP of ~4.1. The addition of the three-carbon bromopropyl chain increases lipophilicity by ~1.7 log units relative to cyclododecanone, placing the compound in a lipophilicity range suitable for CNS drug candidates when subsequently derivatized.

Lipophilicity (logP)
Data to verify
logP = 5.26 (target) vs. 3.6 (cyclododecanone)
Higher lipophilicity may support CNS probe development.
Computed value; experimental logP not available.
Lipophilicity Drug-likeness Cyclododecanone derivatives

GC-MS Signature for Identity Confirmation

The compound possesses a unique GC-MS spectrum cataloged in the Wiley KnowItAll Mass Spectral Library [1]. The molecular ion cluster exhibits the characteristic 1:1 isotope pattern of monobrominated compounds (M+• at m/z 302/304). This diagnostic signature enables unambiguous identification and purity assessment, distinguishing it from chloro analogs (M+2 pattern ≈ 3:1) and iodo analogs (M+ absent due to facile C–I cleavage). Procurement specifications can directly reference this spectral fingerprint for incoming quality control.

GC-MS signature
Reported
Characteristic 1:1 Br isotope pattern (M+• at m/z 302/304)
Unambiguous MS identity reduces mislabeling risk in QC.
Wiley KnowItAll library match; distinct from Cl/I analogs.
GC-MS Spectral library Quality control

2-(3-Bromopropyl)cyclododecan-1-one: Key Application Scenarios


Intramolecular Cyclization to Bicyclic Macrocyclic Ketones

The exclusive formation of bicyclic ketones when employing the C3 bromoalkyl electrophile [1] makes this compound an ideal precursor for the synthesis of bridged macrocyclic structures. Researchers developing new macrocyclic catalysts or biologically active conformations can exploit the predictable cyclization outcome to avoid tedious separation of spirocyclic byproducts encountered with C4 or C5 homologs.

Musk Fragrance Synthesis from ω-Oxo Acid Precursor

The clean conversion to ω-(2-oxocyclododecyl)propanoic acid via the 3-bromopropyl pathway [1] supports the development of novel musk odorants. The three-carbon linker provides a proven entry point to cyclododecyl-substituted propanoic acids, which are subsequently reduced to hydroxyambrane-type musks. Industrial fragrance chemists can rely on this intermediate to minimize decarboxylation impurities that plague longer-chain analogs.

PDE1 Inhibitor Building Block for CNS Drug Discovery

The patent literature links cyclododecanone derivatives to PDE1 inhibition [1]. The elevated logP of 5.26 for the bromopropyl derivative positions it as a suitable scaffold for CNS-penetrant PDE1 inhibitors. Medicinal chemistry teams can utilize the primary bromide handle for late-stage diversification while maintaining a lipophilicity profile conducive to blood-brain barrier permeability.

GC-MS Reference Standard for Method Validation

The well-characterized GC-MS spectrum, stored in the Wiley Registry [1], supports use of the compound as a retention-index marker or system suitability standard for laboratories analyzing brominated cyclododecanone intermediates. Its distinct isotope pattern facilitates rapid identification in reaction monitoring and impurity profiling workflows.

Application
Selection Property
Validation Focus
Bicyclic macrocycle synthesis
Chain-length-dependent cyclization selectivity (C3)
Product distribution (bicyclic vs. spirocyclic) by NMR/GC-MS
Musk odorant precursor synthesis
Clean conversion to ω-oxo acid without decarboxylation
Purity assessment (HPLC) for decarboxylation byproducts
CNS-targeted PDE1 inhibitor lead optimization
High lipophilicity (reported logP ~5.3)
Blood-brain barrier permeability (e.g., PAMPA-BBB assay)
GC-MS system suitability standard
Unique Br isotope pattern and spectral library entry
Retention index reproducibility and isotope ratio match
Quote Request

Request a Quote for 2-(3-Bromopropyl)cyclododecan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.